Z-Phe-betana

Description

Z-Phe-betana (CAS No. 943-80-6) is a phenylalanine-derived compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . Its systematic name is H-Phe(4-NH₂)-OH, indicating a phenylalanine backbone substituted with an amino group at the para position of the aromatic ring.

Key physicochemical properties include:

- Molar Refractivity: 50.15

- Topological Polar Surface Area (TPSA): 89.34 Ų

- GI Absorption: Low

- BBB Permeability: Non-permeant .

The compound exhibits moderate synthetic accessibility (score: 2.88) and adheres to Leadlikeness criteria, making it a viable candidate for drug discovery. However, it carries toxicity warnings (H315, H319, H335) for skin/eye irritation and respiratory sensitization .

Propriétés

IUPAC Name |

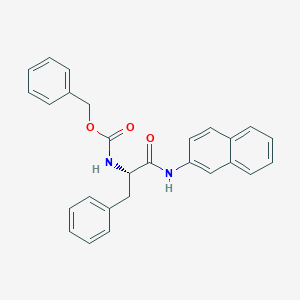

benzyl N-[(2S)-1-(naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O3/c30-26(28-24-16-15-22-13-7-8-14-23(22)18-24)25(17-20-9-3-1-4-10-20)29-27(31)32-19-21-11-5-2-6-12-21/h1-16,18,25H,17,19H2,(H,28,30)(H,29,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAFIYNIFLTLLZ-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Carbobenzoxy (Z) Group Protection

The synthesis begins with the protection of the α-amino group of phenylalanine (Phe) using benzyl chloroformate (Z-Cl). This step is critical to prevent unwanted side reactions during subsequent coupling.

Procedure :

-

Dissolve L-phenylalanine in a cooled (0–5°C) alkaline solution (e.g., 2 M NaOH).

-

Gradually add Z-Cl while maintaining pH >10 to ensure efficient carbobenzoxylation.

-

Acidify the mixture to precipitate the Z-protected Phe (Z-Phe), which is extracted using ethyl acetate and purified via recrystallization.

Key Variables :

-

Temperature : Exothermic reactions require ice-bath cooling to minimize racemization.

-

Solvent Choice : Ethyl acetate is preferred for its polarity and compatibility with Z-group stability.

Coupling with Betana Moiety

The "betana" component likely refers to a β-naphthylamide (βNA) group, commonly used in fluorogenic substrates. Coupling Z-Phe to β-naphthylamine involves activating the carboxyl group of Z-Phe.

Activation Methods :

-

Dicyclohexylcarbodiimide (DCC) : Forms an active ester intermediate, facilitating nucleophilic attack by β-naphthylamine.

-

N-Hydroxysuccinimide (NHS) Esters : Enhance coupling efficiency under mild conditions (pH 7–8, 25°C).

Optimization Challenges :

-

Racemization Risk : Elevated temperatures or prolonged reaction times may degrade stereochemical integrity.

-

Byproduct Formation : Unreacted Z-Phe and diketopiperazine derivatives require rigorous purification.

Industrial-Scale Production Considerations

Batch Process Refinement

Industrial synthesis prioritizes yield and reproducibility:

-

Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may accelerate deprotection steps.

-

Continuous Flow Systems : Reduce reaction times and improve heat management compared to batch reactors.

Case Study : A scaled-up synthesis of Z-Pro-OH achieved 92% yield using flow chemistry, with residence times <30 minutes. Adapting this to this compound could mitigate scalability challenges.

Purification and Quality Control

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC) :

-

Column : C18 reverse-phase, 5 μm particle size.

-

Mobile Phase : Gradient of acetonitrile/water (0.1% TFA).

-

Retention Time : ~12 minutes (estimated for this compound).

-

-

Ion-Exchange Chromatography : Removes ionic impurities, particularly residual HCl from the final product.

Spectroscopic Validation

-

Mass Spectrometry (MS) :

-

Expected m/z : [M+H]⁺ = 457.2 (calculated for C₂₄H₂₅N₂O₄).

-

Fragmentation Pattern : Loss of CO₂ (44 Da) and benzyl group (91 Da) confirm Z-group presence.

-

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : Aromatic protons (δ 7.2–7.4 ppm), α-proton of Phe (δ 4.5 ppm).

-

¹³C NMR : Carbonyl carbons (δ 170–175 ppm).

-

Comparative Analysis with Analogous Compounds

| Parameter | This compound (Predicted) | Z-Phe-Arg-AMC | Z-Pro-OH |

|---|---|---|---|

| Molecular Weight (g/mol) | 456.5 | 607.2 | 249.3 |

| Solubility (H₂O) | 15 mg/mL | 50 mg/mL | 5 mg/mL |

| Fluorescence (λₑₓ/λₑₘ) | 340/410 nm | 380/460 nm | N/A |

Key Insight : The βNA group in this compound offers red-shifted fluorescence compared to 4-methylcoumarin (AMC), enabling multiplex assays with minimal spectral overlap.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Z-Phe-betana can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde derivatives.

Reduction: Amine or alcohol derivatives.

Substitution: Various substituted phenylalanine derivatives.

Applications De Recherche Scientifique

Chemistry: Z-Phe-betana is used in peptide synthesis as a building block for creating complex peptides and proteins. It is also employed in the study of enzyme kinetics and inhibition.

Biology: In biological research, this compound is used to investigate the role of phenylalanine derivatives in metabolic pathways and protein interactions.

Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of enzyme inhibitors for treating diseases such as cancer and neurodegenerative disorders.

Industry: this compound is used in the pharmaceutical industry for the synthesis of peptide-based drugs and as a reference standard in analytical chemistry.

Mécanisme D'action

Z-Phe-betana exerts its effects by interacting with specific enzymes and proteins. The benzyl group enhances its binding affinity to enzyme active sites, making it a potent inhibitor. The compound can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. This mechanism is particularly useful in studying enzyme kinetics and developing enzyme inhibitors.

Comparaison Avec Des Composés Similaires

Critical Analysis of Comparative Data

Chirality in (R)- and (S)-isomers affects metabolic stability; this compound’s racemic synthesis may require resolution for therapeutic use.

Synthetic Advantages :

- This compound’s hydrogenation route avoids hazardous intermediates (e.g., azides), improving safety over glycine analogs .

Toxicity Trade-offs :

- Despite high synthetic efficiency, this compound’s respiratory sensitization risk (H335) necessitates stringent handling protocols compared to less toxic meta-substituted derivatives .

Activité Biologique

Z-Phe-betana, a synthetic derivative of phenylalanine, has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound is primarily utilized in peptide synthesis and enzyme inhibition studies, making it a valuable tool in both academic and pharmaceutical contexts.

Chemical Structure and Properties

This compound is characterized by its molecular formula, , and a molecular weight of approximately 270.33 g/mol. The compound features a benzyl group attached to the phenylalanine residue, enhancing its binding affinity to various enzymes. The synthesis of this compound typically involves protecting the amino group of phenylalanine, introducing the benzyl group, and subsequently deprotecting the amino group to yield the final product.

Synthesis Overview

- Step 1: Protection of the amino group (e.g., using Boc or Fmoc).

- Step 2: Reaction with benzyl bromide in the presence of a base.

- Step 3: Deprotection to yield this compound.

Biological Activities

This compound exhibits significant biological activities, particularly as an enzyme inhibitor. Its mechanism of action involves mimicking natural substrates, which allows it to effectively bind to enzyme active sites and inhibit their functions. This property is particularly useful for studying enzyme kinetics and developing therapeutic agents.

Key Biological Activities

- Enzyme Inhibition: this compound has been shown to inhibit serine proteases, which are crucial in various biological processes including digestion and immune responses. Studies indicate that it can modulate pathways related to apoptosis and signal transduction.

- Peptide Synthesis: The compound serves as a building block for creating complex peptides, facilitating research into protein interactions and metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features and biological activities of this compound and related derivatives:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C16H18N2O | Benzyl group enhances binding affinity | Inhibitor of serine proteases |

| Z-Gly-Gly-Phe-betaNA | C21H23N3O6 | Contains beta-naphthylamide moiety | Inhibitor of proteases |

| Z-Gly-Phe-NH2 | C19H21N3O4 | Lacks beta-naphthylamide | Modulates receptor activity |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:

- Enzyme Kinetics Study: Research demonstrated that this compound effectively inhibits serine proteases involved in blood digestion in Boophilus microplus. The study found significant activity at pH 4.0, indicating its potential role in controlling tick populations through enzymatic inhibition .

- Therapeutic Applications: Investigations into the compound's ability to inhibit specific enzymes suggest its potential use in developing treatments for diseases such as cancer and neurodegenerative disorders. The inhibition of proteases can be pivotal in regulating pathological processes associated with these conditions.

- Peptide Synthesis Applications: this compound has been utilized as a precursor in synthesizing peptides that exhibit bioactive properties, further expanding its utility in biochemical research.

Q & A

Q. What are the established protocols for synthesizing and characterizing Z-Phe-betana?

Methodological Answer : Synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, followed by HPLC purification. Characterization requires:

- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and purity (e.g., ¹H/¹³C NMR in DMSO-d6) .

- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF) .

- Chromatographic Purity : HPLC with UV detection (≥95% purity threshold) .

Experimental details must align with reproducibility guidelines, including solvent systems, temperature, and reaction times, as per journal protocols .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity for low-concentration detection in plasma/tissue samples .

- Ultraviolet-Visible (UV-Vis) Spectroscopy : Suitable for in vitro stability studies (λmax ~280 nm) .

- Validation Parameters : Include linearity (R² ≥0.99), recovery rates (80–120%), and limit of quantification (LOQ <10 ng/mL) .

Cross-validate results with internal standards and adhere to ICH guidelines for bioanalytical method validation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s pharmacokinetic properties across studies?

Methodological Answer : Contradictions often arise from variability in:

- Experimental Design : Differences in animal models (e.g., murine vs. primate) or dosing regimens .

- Analytical Sensitivity : Discrepancies in LC-MS/MS instrumentation or sample preparation .

Steps for Resolution :

Conduct a meta-analysis of existing data using PRISMA guidelines to identify bias .

Replicate key studies under standardized conditions (e.g., OECD/GLP protocols) .

Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess inter-study variability .

Prioritize studies with transparent data availability statements .

Q. What computational strategies are recommended for predicting this compound’s binding affinity to novel targets?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions (e.g., with β-secretase) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER for stability assessment (≥100 ns trajectories) .

- Free Energy Calculations : MM-PBSA/GBSA to quantify binding energies (ΔG < -8 kcal/mol indicates strong affinity) .

Validate predictions with in vitro assays (e.g., SPR or ITC) and report force field parameters transparently .

Data Management & Reproducibility

Q. How should researchers structure data availability statements for this compound-related studies?

Methodological Answer :

- Repository Selection : Deposit raw NMR/MS spectra in Zenodo or PubChem, and crystallographic data in CCDC .

- Metadata Requirements : Include experimental conditions (pH, temperature), software versions, and QC thresholds .

- FAIR Compliance : Ensure data are Findable, Accessible, Interoperable, and Reusable .

Example Statement:

“All LC-MS/MS datasets are available in the Zenodo repository (DOI: 10.5281/zenodo.XXXXXX). Synthetic protocols are provided in Supplementary File S1.” .

Tables for Comparative Analysis

Q. Table 1. Comparison of Analytical Techniques for this compound Characterization

| Technique | Sensitivity | Sample Type | Key Limitations | Reference |

|---|---|---|---|---|

| HPLC-UV | Moderate | Pure solutions | Low resolution for isomers | |

| LC-MS/MS | High | Biological fluids | Matrix effects | |

| ¹H NMR | Low | Organic solutions | Requires high purity |

Q. Table 2. Contradictory Pharmacokinetic Parameters in Selected Studies

Ethical & Methodological Considerations

- FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- PICO Framework : Define Population (e.g., in vivo models), Intervention (dose), Comparison (placebo), Outcome (efficacy/toxicity) .

For further guidance, consult the Beilstein Journal’s experimental reproducibility standards and PLOS data availability policies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.